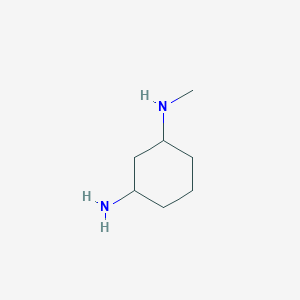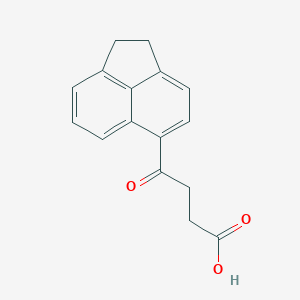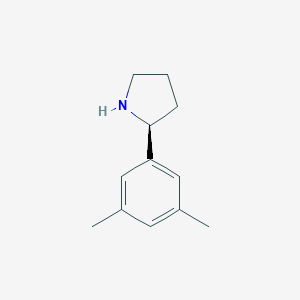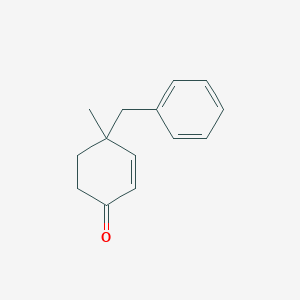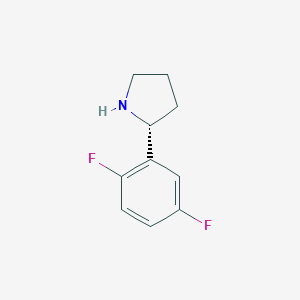
(2R)-2-(2,5-Difluorphenyl)pyrrolidin
Übersicht
Beschreibung
(2R)-2-(2,5-Difluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 2,5-difluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of fluorine atoms in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,5-Difluorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its chiral nature and fluorine substitution make it a candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules
Material Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,5-difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 2,5-difluorobenzaldehyde with ®-pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield (2R)-2-(2,5-difluorophenyl)pyrrolidine.
Industrial Production Methods: Industrial production of (2R)-2-(2,5-difluorophenyl)pyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-(2,5-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of (2R)-2-(2,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The pyrrolidine ring can interact with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-(2,4-Difluorophenyl)pyrrolidine: Similar structure but with fluorine atoms at different positions.
(2R)-2-(3,5-Difluorophenyl)pyrrolidine: Another isomer with different fluorine substitution pattern.
(2R)-2-(2,5-Dichlorophenyl)pyrrolidine: Chlorine atoms instead of fluorine atoms.
Uniqueness:
- The specific positioning of fluorine atoms in (2R)-2-(2,5-difluorophenyl)pyrrolidine can influence its chemical reactivity and biological activity differently compared to its isomers and analogs.
- The compound’s chiral nature and fluorine substitution make it a unique candidate for various applications, offering distinct advantages in terms of stability, reactivity, and potential biological effects.
Eigenschaften
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSNNVYILYEBC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218935-59-1 | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218935591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPF7VP5RFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the current methods for synthesizing (R)-2-(2,5-difluorophenyl)pyrrolidine?
A1: Current research highlights an efficient method for obtaining (R)-2-(2,5-difluorophenyl)pyrrolidine through a process called "recycle process of resolution/racemization" []. This method utilizes D-malic acid in ethanol to separate the desired (R)-enantiomer from the racemic mixture. The undesired (S)-enantiomer is then recycled back to the racemic mixture using potassium hydroxide in DMSO, allowing for repeated cycles to maximize the yield of the desired (R)-enantiomer. This method achieved a yield of 61.7% with high enantiomeric excess (98.4%) after three cycles [].
Q2: Are there alternative approaches to producing (R)-2-(2,5-difluorophenyl)pyrrolidine?
A2: Yes, recent research demonstrates the successful design of an (R)-stereoselective imine reductase (IRED) enzyme capable of producing (R)-2-(2,5-difluorophenyl)pyrrolidine []. This engineered enzyme, derived from Paenibacillus mucilaginosus (PmIR), was further optimized for both stereoselectivity and stability, leading to a variant (PmIR-6P) with significantly enhanced activity and a higher melting temperature. This engineered enzyme was able to produce (R)-2-(2,5-difluorophenyl)pyrrolidine at a concentration of 400 mM with an enantiomeric excess exceeding 99% [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)
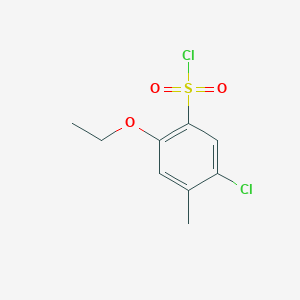
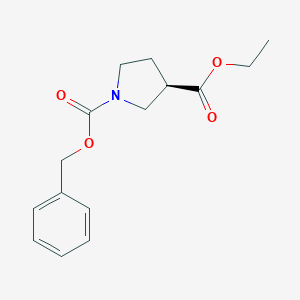
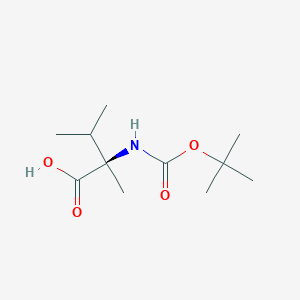
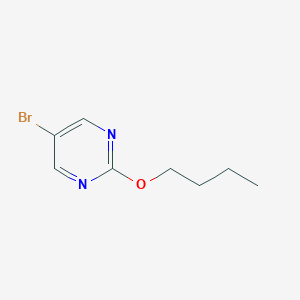
![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)
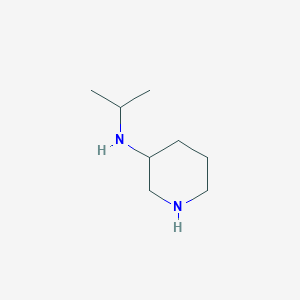

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)
